![molecular formula C38H36N2O3 B3828762 (2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one](/img/structure/B3828762.png)
(2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one
Overview
Description
The compound (2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one is a complex organic molecule characterized by multiple conjugated double bonds and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through aldol condensation, followed by the introduction of dimethylamino groups via nucleophilic substitution reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings and double bonds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to its conjugated system, which can absorb and emit light at specific wavelengths. This property makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological molecules such as proteins and nucleic acids opens up possibilities for drug development, particularly in targeting specific pathways involved in diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Phenylpenta-2,4-dienone: Compounds with similar conjugated systems but different substituents.
Uniqueness
The uniqueness of (2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one lies in its specific arrangement of functional groups and conjugated double bonds, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2E,4E)-5-(dimethylamino)-1-[3-[(2E,4Z)-5-(dimethylamino)-4-phenylpenta-2,4-dienoyl]-2-hydroxy-5-phenylphenyl]-4-phenylpenta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N2O3/c1-39(2)26-31(28-14-8-5-9-15-28)20-22-36(41)34-24-33(30-18-12-7-13-19-30)25-35(38(34)43)37(42)23-21-32(27-40(3)4)29-16-10-6-11-17-29/h5-27,43H,1-4H3/b22-20+,23-21+,31-26-,32-27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFJOTOARLKPFO-WYFKNYAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC(=O)C1=CC(=CC(=C1O)C(=O)C=CC(=CN(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C/C(=O)C1=CC(=CC(=C1O)C(=O)/C=C/C(=C\N(C)C)/C2=CC=CC=C2)C3=CC=CC=C3)\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-phenyldiazenyl]-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B3828680.png)
![7-fluoro-2-methyl-4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B3828683.png)
![4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide](/img/structure/B3828695.png)
![4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline](/img/structure/B3828701.png)
![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-nitrobenzamide](/img/structure/B3828712.png)
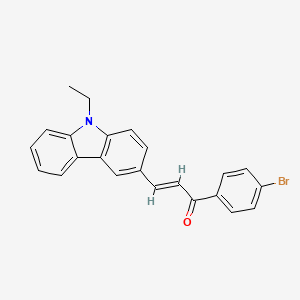
![6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B3828726.png)
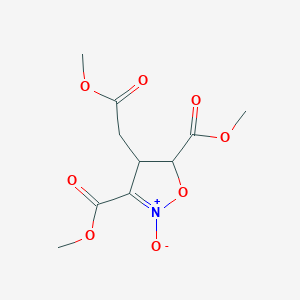
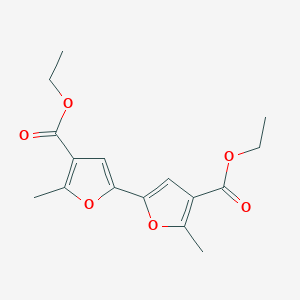
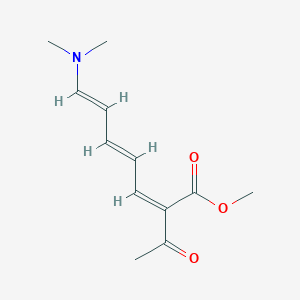
![(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione](/img/structure/B3828766.png)
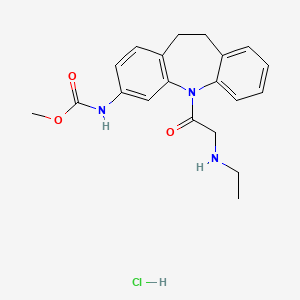
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)urea](/img/structure/B3828772.png)
![2-chloroethyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B3828786.png)
